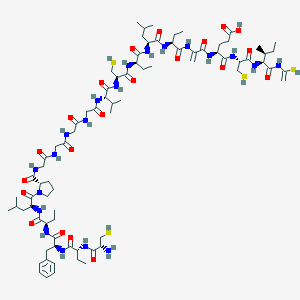![molecular formula C9H8N2O2 B152512 Methyl imidazo[1,2-a]pyridine-6-carboxylate CAS No. 136117-69-6](/img/structure/B152512.png)
Methyl imidazo[1,2-a]pyridine-6-carboxylate
Descripción general
Descripción
Methyl imidazo[1,2-a]pyridine-6-carboxylate is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds containing a pyridine ring fused with an imidazole ring. These compounds have been of interest due to their broad range of biological activities and their presence in various natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of methyl imidazo[1,2-a]pyridine derivatives has been explored through various methods. One approach involves a one-step condensation of substituted 2-aminopyridine and methyl chloroacetylcarbamate to produce methyl imidazo[1,2-a]pyridine-2-carbamates, which have shown potent anthelmintic activity . Another method includes the construction of the imidazo ring starting from aminopyridine after tosylation and subsequent treatment with appropriate acetamides . Additionally, a carbonylation approach has been used for the activation of Csp2-H and Csp3-H bonds, leading to the synthesis of C-3 carbonyl imidazo[1,2-a]pyridine derivatives via copper-catalyzed selective cross-coupling with methyl hetarenes . Furthermore, oxidative coupling of 2-aminopyridines with β-keto esters and 1,3-diones has been employed to prepare imidazo[1,2-a]pyridine-3-carboxylates .
Molecular Structure Analysis
The molecular structure of methyl imidazo[1,2-a]pyridine-6-carboxylate is characterized by the presence of a methyl group attached to the imidazo[1,2-a]pyridine core. The specific position of the methyl group can influence the compound's reactivity and biological activity. The structure has been elucidated using various spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry .
Chemical Reactions Analysis
Methyl imidazo[1,2-a]pyridine derivatives participate in various chemical reactions. For instance, methyl 3-bromoacetylazulene-1-carboxylate reacts with 2-aminopyridines to yield methyl 3-(imidazo[1,2-a]pyrid-2-yl)azulene-1-carboxylates . Additionally, imidazo[1,5-a]pyridine carbenes have been used in multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl imidazo[1,2-a]pyridine-6-carboxylate derivatives are influenced by the substituents on the imidazo[1,2-a]pyridine core. These properties have been studied to understand their biological activity and potential as pharmaceuticals. Some derivatives have demonstrated moderate antibacterial and antifungal activity at certain concentrations . The solubility, stability, and reactivity of these compounds are important factors in their application as therapeutic agents.
Aplicaciones Científicas De Investigación
Anthelmintic Applications
Methyl imidazo[1,2-a]pyridine-6-carboxylate and its derivatives have been explored for their potential as anthelmintics. For instance, a study by Bochis et al. (1978) synthesized a series of methyl imidazo[1,2-a]pyridine-2-carbamates for anthelmintic testing, revealing their efficacy against a range of helminths in sheep and cattle (Bochis et al., 1978). Similarly, Bochis et al. (1981) prepared isomeric imidazo[1,2-alpha]pyridine-2-carbamates, also aimed at anthelmintic applications, although these did not exhibit the potency of their earlier compound (Bochis et al., 1981).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of imidazo[1,2-a]pyridine derivatives. Lifshits et al. (2015) discussed methods to produce popular 2-aminopyridines, which are crucial for constructing the bicyclic imidazo[1,2-a]pyridine structure (Lifshits et al., 2015). A method for the synthesis of imidazo[1,2-a]pyridines using "water-mediated" hydroamination and silver-catalyzed aminooxygenation was reported by Mohan et al. (2013) (Mohan et al., 2013). Moreover, Du Hui-r (2014) described a process for preparing versatile imidazo[1,2-a]pyridine carboxylic acid derivatives (Du Hui-r, 2014).
Therapeutic Potential
Imidazo[1,2-a]pyridine compounds have shown promise in various therapeutic applications. Deep et al. (2016) highlighted the broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities (Deep et al., 2016). In the realm of gastroenterology, Kaminski et al. (1985) discussed the antiulcer properties of substituted imidazo[1,2-a]pyridines (Kaminski et al., 1985).
Chemical Reactivity and Synthesis Techniques
The reactivity of the imidazo[1,2-a]pyridine system has been a subject of study, as indicated by Teulade et al. (1982) who investigated its reactivity and performed CNDO/2 calculations based on X-ray structures (Teulade et al., 1982). Additionally, Lei et al. (2016) reported on a copper-catalyzed selective cross coupling of imidazo[1,2-a]pyridines with methyl hetarenes, opening new routes for synthesizing derivatives (Lei et al., 2016).
Pharmacological Aspects
The pharmacological properties of imidazo[1,2-a]pyridine derivatives have been explored in various studies. Kwong et al. (2019) synthesized a series of these derivatives and evaluated their anticholinesterase potential (Kwong et al., 2019). Furthermore, Hamdouchi et al. (1999) designed a series of imidazo[1,2-a]pyridines as potential inhibitors of human rhinovirus (Hamdouchi et al., 1999).
Direcciones Futuras
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines . The ecological impact of the methods and the mechanistic aspects are also being considered .
Propiedades
IUPAC Name |
methyl imidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-2-3-8-10-4-5-11(8)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDBMFODXFTFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377404 | |
| Record name | Methyl imidazo[1,2-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl imidazo[1,2-a]pyridine-6-carboxylate | |
CAS RN |
136117-69-6 | |
| Record name | Methyl imidazo[1,2-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl imidazo[1,2-a]pyridine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)







